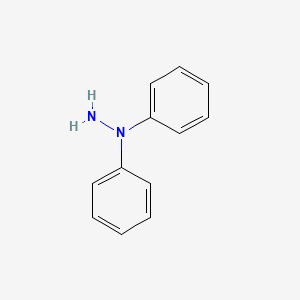

1,1-Diphenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in concn sulfuric acid; slightly sol in watervery soluble in benzene, ether, ethanol, and chloroform.. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-diphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYKLKNNBYLTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride) | |

| Record name | 1,1-Diphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3043869 | |

| Record name | 1,1-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Liquid; [MSDSonline] | |

| Record name | 1,1-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

220 °C at 40 mm Hg | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform. | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.190 at 16 °C/4 °C | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C | |

| Record name | 1,1-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

530-50-7 | |

| Record name | N,N-Diphenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133SQ5HMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

34.5 °C; also stated as 44 °C | |

| Record name | 1,1-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2916 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Diphenylhydrazine: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 1,1-diphenylhydrazine. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and key chemical transformations.

Core Properties of this compound and its Hydrochloride Salt

This compound is a synthetic chemical compound that, along with its isomer 1,2-diphenylhydrazine, is produced from the reduction of nitrobenzene.[1] While much of the toxicological and historical use data pertains to the 1,2-isomer, this compound and its hydrochloride salt are valuable reagents in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries.[2]

Physical and Chemical Properties

The core physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below. These values represent a synthesis of data from various sources and should be considered as reference points.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 530-50-7 | [1][3] |

| Molecular Formula | C₁₂H₁₂N₂ | [1][3] |

| Molecular Weight | 184.24 g/mol | [1][3] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | [4] |

| Melting Point | 50.5 °C | [1] |

| Boiling Point | 308.2 °C (rough estimate) | [1] |

| Density | 1.12 g/cm³ | [1] |

| pKa | 3.34 ± 0.10 (Predicted) | [1] |

| Solubility | Insoluble in water | [1] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 530-47-2 | [5][6][7] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [5][6][7] |

| Molecular Weight | 220.70 g/mol | [6][7] |

| Appearance | White to greyish-white solid; Grey powder | [6] |

| Melting Point | ~163 °C (decomposition) | [6] |

| Solubility | Soluble in water |

Spectroscopic Data

-

¹H NMR: A proton NMR spectrum for this compound is available on ChemicalBook, which can be used for structural confirmation.[8]

-

¹³C NMR: A carbon-13 NMR spectrum is also available on ChemicalBook, providing further structural detail.

-

IR Spectroscopy: An infrared spectrum of this compound hydrochloride is available from the NIST WebBook, provided by the Coblentz Society.[5] This can be used to identify functional groups present in the molecule. An ATR-IR spectrum is also available on SpectraBase.[2]

-

Mass Spectrometry: A mass spectrum of this compound is available on SpectraBase, which can provide information on the molecular weight and fragmentation pattern.[9]

Synthesis and Reactivity

This compound is a key intermediate in various organic reactions, most notably the Fischer indole (B1671886) synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[10][11][12]

The reaction proceeds through several key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[10]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[10]

-

[13][13]-Sigmatropic Rearrangement: An acid-catalyzed[13][13]-sigmatropic rearrangement occurs.[11]

-

Cyclization and Elimination: The intermediate undergoes cyclization and subsequent elimination of ammonia (B1221849) to form the final indole product.[10]

Reactivity Profile

This compound is a reactive compound. Toxic gases can be formed upon mixing with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents. Flammable gases can be generated by mixing with alkali metals, and explosive combinations can occur with strong oxidizing agents, metal salts, peroxides, and sulfides.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of a representative indole and the purification of hydrazines.

Synthesis of 2,3-Diphenylindole (Representative Fischer Indole Synthesis)

This protocol is adapted from established procedures for the Fischer indole synthesis and serves as a general guideline.[14]

Materials:

-

This compound

-

Deoxybenzoin (or other suitable ketone)

-

Polyphosphoric acid (or other suitable acid catalyst like zinc chloride)

-

Hydrochloric acid

-

Sand

Procedure:

-

Hydrazone Formation: In a suitable flask, combine equimolar amounts of this compound and deoxybenzoin. Add ethanol and a catalytic amount of a suitable acid (e.g., acetic acid). Gently warm the mixture to facilitate the formation of the hydrazone. The product can be isolated by cooling and filtration.

-

Cyclization: Mix the dried hydrazone with an excess of the acid catalyst (e.g., polyphosphoric acid or anhydrous zinc chloride). Heat the mixture to a temperature typically ranging from 150-200 °C. The reaction is often vigorous and should be monitored carefully. The addition of sand can help to control the reaction and prevent the formation of a hard mass.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully add water and hydrochloric acid to dissolve the catalyst. The crude indole product, which is insoluble in the aqueous acidic solution, can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Purification of Hydrazines

Hydrazines and their derivatives can often be purified by distillation or recrystallization.[15][16][17]

General Purification Protocol (Distillation):

-

Apparatus Setup: Assemble a vacuum distillation apparatus. It is crucial to use a system that can achieve a good vacuum to lower the boiling point and prevent decomposition.

-

Distillation: Place the crude hydrazine (B178648) in the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point under the given pressure.

-

Storage: The purified hydrazine should be stored under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.

General Purification Protocol (Recrystallization):

-

Solvent Selection: Choose a suitable solvent or solvent system in which the hydrazine is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the crude hydrazine in the minimum amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Toxicology and Safety

The toxicological profile of phenylhydrazines is of significant concern. Much of the available data is for phenylhydrazine itself or the 1,2-diphenyl isomer.

Known Health Effects of Phenylhydrazines

Phenylhydrazine is known to be toxic by oral, inhalation, and dermal routes.[13] It can cause damage to red blood cells, leading to anemia, and may also affect the spleen and liver.[13] Phenylhydrazine is also a suspected skin and eye irritant and has skin-sensitizing properties.[13] It is classified as a substance that may cause cancer and is suspected of causing genetic defects.[18]

Specific Data for this compound

Specific toxicological data for this compound is limited.[1] However, based on the data for related compounds, it should be handled with extreme caution. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[19]

The hydrochloride salt is also classified as causing severe skin burns and eye damage.[6][7]

Analytical Methods

Various analytical methods can be employed for the detection and quantification of hydrazines. These include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis of hydrazines in various matrices, including pharmaceutical preparations.[20][21]

-

Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification.[20]

-

Spectrophotometry: Colorimetric methods based on the reaction of hydrazines with specific reagents can be used for their quantification.[22][23]

Applications in Drug Development and Research

This compound and its derivatives are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] Its primary utility lies in its role as a precursor in the construction of heterocyclic ring systems, such as indoles, which are prevalent in many biologically active molecules.[14][24] The ability to introduce substituents onto the phenyl rings of the hydrazine allows for the synthesis of a diverse library of compounds for drug discovery and development.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a thorough literature search and risk assessment before conducting any experimental work. Always consult the relevant Safety Data Sheets (SDS) and follow appropriate laboratory safety procedures.

References

- 1. This compound | 530-50-7 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 530-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 530-50-7 | TCI EUROPE N.V. [tcichemicals.com]

- 5. Hydrazine, 1,1-diphenyl-, hydrochloride [webbook.nist.gov]

- 6. Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | C12H13ClN2 | CID 10738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound(530-50-7) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Phenylhydrazine (CICADS) [inchem.org]

- 14. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. Page loading... [wap.guidechem.com]

- 20. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 22. Analytical Method [keikaventures.com]

- 23. cdc.gov [cdc.gov]

- 24. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

1,1-Diphenylhydrazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-diphenylhydrazine, a significant chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its core physicochemical properties, detailed synthesis and analytical methodologies, and key applications.

Core Properties of this compound

This compound is a synthetic compound that serves as a crucial building block in various chemical transformations. Its hydrochloride salt is frequently utilized due to its enhanced stability and solubility in aqueous solutions.

| Property | Value | Reference |

| CAS Number | 530-50-7 | [cite] |

| Molecular Weight | 184.24 g/mol | [cite] |

| Molecular Formula | C₁₂H₁₂N₂ | [cite] |

| Appearance | Blue-gray solid (hydrochloride salt) | [1] |

| Melting Point | 162-166°C (decomposes, hydrochloride salt) | [1] |

| Boiling Point | 330°C at 760 mmHg (hydrochloride salt) | [1] |

| Density | 1.143 g/cm³ (hydrochloride salt) | [1] |

| Solubility | Good solubility in water (hydrochloride salt) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from diphenylamine (B1679370): N-nitrosation followed by reduction of the resulting N-nitrosodiphenylamine.

Experimental Protocol:

Step 1: Synthesis of N-Nitrosodiphenylamine

This procedure is adapted from a published method for the N-nitrosation of diphenylamine.[2][3]

-

Materials:

-

Diphenylamine

-

1,2-Dichloroethane (DCE)

-

3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1)

-

Dichloromethane

-

Hexane

-

-

Procedure:

-

In a two-necked round-bottom flask equipped with a thermometer and a condenser, dissolve diphenylamine (1.0 equivalent) in 1,2-dichloroethane.

-

Add 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.3 equivalents) to the solution. The solution will turn green.[2]

-

Heat the reaction mixture in a pre-heated oil bath at 90°C. The internal temperature should reach approximately 85°C.

-

Continue heating for 20 hours. The color of the reaction mixture will change from green to dark orangish-brown.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a 1:2 mixture of dichloromethane/hexane to yield N-nitrosodiphenylamine as a yellow solid.[2]

-

Step 2: Reduction of N-Nitrosodiphenylamine to this compound

-

Materials:

-

N-Nitrosodiphenylamine

-

An appropriate reducing agent (e.g., zinc dust in acetic acid, or catalytic hydrogenation).

-

Suitable solvent (e.g., ethanol, acetic acid).

-

-

Procedure (General):

-

Dissolve N-nitrosodiphenylamine in a suitable solvent in a reaction vessel.

-

Add the reducing agent portion-wise or set up for catalytic hydrogenation.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).

-

Upon completion, filter off any solid residues.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization or distillation.

-

-

Note: The specific conditions for the reduction step (choice of reducing agent, solvent, temperature, and reaction time) may need to be optimized for best results.

Analytical Methodologies

The purity and concentration of this compound can be determined using various chromatographic techniques. Due to the reactive nature of hydrazines, derivatization is often employed to enhance detection and separation.

High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of phenylhydrazines in drug substances involves pre-column derivatization.[4]

-

Derivatization Reagent: 4-Nitrobenzaldehyde (B150856) is a suitable choice as it shifts the maximum absorption wavelength of the derivative into the visible region, reducing matrix interference.[4]

-

Stationary Phase: A phenyl-bonded silica gel column can be used.[5]

-

Mobile Phase: A gradient elution with a mixed solvent of an organic phase (e.g., acetonitrile (B52724) or methanol) and a buffer solution is typically employed.[5]

-

Detection: UV detection at a wavelength where the derivatized product has strong absorbance (e.g., 416 nm for the 4-nitrobenzaldehyde derivative).[4]

-

General Procedure:

-

Prepare a standard solution of this compound and the sample solution in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).[5]

-

Add the derivatizing agent solution to both the standard and sample solutions and allow the reaction to proceed under optimized conditions (temperature and time).

-

Inject the derivatized solutions into the HPLC system.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the trace analysis of hydrazines, often involving derivatization to improve volatility and chromatographic performance.

-

Derivatization: Derivatization with reagents like acetone (B3395972) can be performed in situ.

-

General Procedure:

-

Dissolve the sample containing this compound in a solvent that also acts as the derivatizing agent (e.g., acetone).

-

The resulting hydrazone can be analyzed directly by GC-MS.

-

A typical GC program would involve a temperature ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 240°C).[6]

-

Mass spectrometric detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[6]

-

Applications and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals and fine chemicals such as dyes and agrochemicals.[1][7]

Synthesis of Persistent Free Radicals

This compound can be used to synthesize stable free radicals, which are of interest in materials science and as probes in biological systems. An example is the reaction with 4-chloro-7-nitrobenzofurazan (B127121).

-

Reaction: this compound undergoes a nucleophilic aromatic substitution (SNAAr) reaction with 4-chloro-7-nitrobenzofurazan to form 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine.[8]

-

Oxidation: Subsequent oxidation of this product can generate a persistent hydrazyl free radical.[8]

Visualizations

Caption: Synthetic pathway for this compound.

Caption: Workflow for HPLC analysis of this compound.

References

- 1. innospk.com [innospk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1,1-Diphenylhydrazine from Nitrobenzene

This technical guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of 1,1-diphenylhydrazine, a significant compound in organic synthesis, starting from nitrobenzene (B124822). This document is intended for researchers, scientists, and drug development professionals, offering a coherent pathway from a basic starting material to a complex hydrazine (B178648) derivative. The synthesis is presented in three primary stages: the reduction of nitrobenzene to aniline (B41778), the formation of diphenylamine (B1679370) via Ullmann condensation, and the subsequent nitrosation and reduction to yield the final product.

Overall Synthetic Pathway

The transformation from nitrobenzene to this compound is accomplished through a four-step sequence. The process begins with the reduction of the nitro group, followed by a copper-catalyzed C-N bond formation, N-nitrosation, and a final reduction step.

Caption: Overall reaction scheme from nitrobenzene to this compound.

Step 1a: Synthesis of Aniline from Nitrobenzene

The initial step involves the reduction of nitrobenzene to aniline. A classic and reliable method employs tin metal in the presence of concentrated hydrochloric acid.[1][2]

Experimental Protocol

-

Reaction Setup: To a 1 L two-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nitrobenzene (25 g, 0.20 mol) and granulated tin (50 g, 0.42 mol).[3]

-

Acid Addition: Begin stirring and add 125 mL of concentrated hydrochloric acid in 10-20 mL portions over approximately 30-45 minutes. The reaction is exothermic; if it becomes too vigorous, cool the flask in an ice-water bath to moderate the rate.[3]

-

Reaction Completion: After the addition of acid is complete, heat the mixture on a boiling water bath or heating mantle until the odor of nitrobenzene is no longer detectable and the oily droplets have disappeared (approximately 1-2 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully add 50 mL of water. Slowly and with cooling, add a solution of sodium hydroxide (B78521) (90 g in 150 mL of water) until the mixture is strongly alkaline and the initial precipitate of tin hydroxides redissolves.[3]

-

Isolation: Set up for steam distillation and distill the mixture until the distillate runs clear. The aniline separates as an oil.

-

Purification: Transfer the distillate to a separatory funnel. Saturate the aqueous layer with sodium chloride to decrease the solubility of aniline. Extract the mixture with dichloromethane (B109758) or diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and remove the solvent by rotary evaporation. The crude aniline can be further purified by distillation.

Data Summary: Nitrobenzene Reduction

| Parameter | Value | Reference |

| Reducing Agent | Tin (Sn) and concentrated HCl | [1][2] |

| Solvent | None (reaction medium is aqueous HCl) | [3] |

| Temperature | Reflux (approx. 100°C) | [1] |

| Reaction Time | 1 - 2 hours | [3] |

| Typical Yield | 80 - 90% | - |

Step 1b: Synthesis of Diphenylamine via Ullmann Condensation

Diphenylamine is synthesized from aniline through a copper-catalyzed C-N cross-coupling reaction with an aryl halide, such as bromobenzene (B47551). This process is a variation of the Ullmann condensation.[4] To improve yields and simplify the procedure, aniline is often first converted to its acetanilide (B955) derivative.[5]

Experimental Protocol

-

Acetylation of Aniline: In a flask, react aniline (18.6 g, 0.2 mol) with acetic anhydride (B1165640) (22.5 g, 0.22 mol). The reaction is exothermic. After the initial reaction subsides, heat gently for 15 minutes to ensure completion. Cool the mixture and pour it into cold water to precipitate acetanilide. Filter, wash with water, and dry.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine acetanilide (10 g, 0.074 mol), bromobenzene (20 g, 0.127 mol), anhydrous potassium carbonate (5 g, 0.036 mol), and a catalytic amount of copper(I) iodide (approx. 0.5 g). Add nitrobenzene (as a high-boiling solvent, approx. 30 mL).[5]

-

Reaction: Heat the mixture under reflux (approx. 210°C) for 15 hours.[5]

-

Work-up: After cooling, steam distill the mixture to remove the nitrobenzene solvent. The residue, N,N-diphenylacetamide, will remain as a brown oil.[5]

-

Hydrolysis: To the crude N,N-diphenylacetamide, add ethanol (B145695) (30 mL) and concentrated hydrochloric acid (30 mL). Heat the mixture under reflux for 3 hours to hydrolyze the acetyl group.[5]

-

Isolation and Purification: After hydrolysis, perform another steam distillation. Diphenylamine will pass over as a yellowish oil that solidifies upon cooling. The crude product can be purified by recrystallization from ethanol or by distillation under reduced pressure.[5]

Data Summary: Diphenylamine Synthesis

| Parameter | Value | Reference |

| Reactants | Acetanilide, Bromobenzene | [5] |

| Catalyst | Copper(I) Iodide | [5] |

| Base | Potassium Carbonate | [5] |

| Solvent | Nitrobenzene | [5] |

| Temperature | Reflux (~210°C) | [4] |

| Reaction Time | ~15 hours | [5] |

| Typical Yield | ~60% | [5] |

Step 2: N-Nitrosation of Diphenylamine

The secondary amine of diphenylamine is readily converted to N-nitrosodiphenylamine using a nitrosating agent like sodium nitrite (B80452) in an acidic medium.[6]

Experimental Protocol

-

Reaction Setup: In a beaker or flask, dissolve diphenylamine (10 g, 0.059 mol) in a suitable solvent mixture such as isopropanol (B130326) and water.[7]

-

Acidification: Cool the solution in an ice bath to below 10°C. Slowly add an acid, such as sulfuric acid or hydrochloric acid, to achieve a pH of approximately 3-4.[7]

-

Nitrosation: While maintaining the low temperature and stirring, add a solution of sodium nitrite (4.5 g, 0.065 mol) in water dropwise. The formation of the yellow N-nitrosodiphenylamine precipitate should be observed.

-

Reaction Completion: Stir the mixture at low temperature for an additional 1-2 hours after the addition is complete.

-

Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum. The product is typically a yellow solid.[8]

Data Summary: N-Nitrosation of Diphenylamine

| Parameter | Value | Reference |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | [6] |

| Acid | Sulfuric Acid or Hydrochloric Acid | [7] |

| Solvent | Isopropanol/Water | [7] |

| Temperature | 0 - 10°C | [6] |

| Reaction Time | 1 - 2 hours | - |

| Typical Yield | >90% (often nearly quantitative) | - |

Step 3: Reduction of N-Nitrosodiphenylamine

The final step is the reduction of the N-nitroso group to the corresponding hydrazine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[6][9]

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (2.0 g, 0.053 mol) in 150 mL of anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve N-nitrosodiphenylamine (10.0 g, 0.050 mol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[9]

-

Reaction: After the addition is complete, continue stirring at room temperature for 1-2 hours or until TLC analysis indicates the disappearance of the starting material.

-

Work-up (Fieser Method): Cool the reaction flask to 0°C in an ice bath. Cautiously and sequentially add the following dropwise: 2 mL of water, 2 mL of 15% aqueous sodium hydroxide, and then 6 mL of water.[10] This procedure is designed to quench the excess hydride and produce a granular, easily filterable precipitate of aluminum salts.

-

Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous magnesium sulfate to ensure complete drying. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by crystallization or vacuum distillation.

Data Summary: Reduction to this compound

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [9] |

| Solvent | Anhydrous Diethyl Ether / THF | [6] |

| Temperature | Room Temperature to Reflux | [6] |

| Reaction Time | 1.5 - 3 hours | [6] |

| Typical Yield | ~73% | [9] |

General Experimental Workflow

The following diagram illustrates a typical workflow for a single synthetic step, encompassing reaction setup, execution, and product isolation.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US2960536A - Process for the production of nitrosamines - Google Patents [patents.google.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Workup [chem.rochester.edu]

Solubility of 1,1-Diphenylhydrazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1-Diphenylhydrazine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine solubility in their own laboratory settings. A qualitative summary of known solubility characteristics is also presented.

Quantitative Solubility Data

A thorough review of scientific literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. Most available information is qualitative. For the free base, this compound, it is generally described as insoluble in water but freely soluble in alcohol and ether[1].

The hydrochloride salt of this compound is noted to be soluble in water and polar solvents[2]. One source provides a quantitative value for its solubility in water as approximately 50 g/L at 20°C.

To facilitate direct comparison and future data compilation, the following table is provided as a template for researchers to populate with experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | UV-Vis / HPLC | (To be determined) | |||

| Ethanol | UV-Vis / HPLC | (To be determined) | |||

| Acetone | UV-Vis / HPLC | (To be determined) | |||

| Diethyl Ether | Gravimetric / HPLC | (To be determined) | |||

| Ethyl Acetate | UV-Vis / HPLC | (To be determined) | |||

| Toluene | UV-Vis / HPLC | (To be determined) | |||

| n-Hexane | Gravimetric / HPLC | (To be determined) |

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in an organic solvent of interest using UV-Vis spectrophotometry, a common and accessible analytical technique. This method can be adapted for other analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (Teflon®, 0.22 µm)

-

Syringes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

Part 1: Preparation of Standard Solutions and Calibration Curve

-

Prepare a stock solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask.

-

Prepare a series of standard solutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

-

Measure absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The solvent itself should be used as the blank.

-

Construct the calibration curve: Plot the absorbance values versus the corresponding concentrations of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Part 2: Equilibrium Solubility Determination

-

Prepare supersaturated solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Place the vials in an orbital shaker or on a stir plate with controlled temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.

-

Sample collection and preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the previously constructed calibration curve.

-

Measure absorbance: Measure the absorbance of the diluted sample at the λmax.

-

Calculate solubility: Use the equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Part 3: Data Reporting

-

Report the solubility in g/100 mL and mol/L.

-

Specify the temperature at which the solubility was determined.

-

Mention the analytical method used (e.g., UV-Vis spectrophotometry with the determined λmax).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Diphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed studies containing specific quantitative data from thermal analyses (DSC/TGA) of 1,1-diphenylhydrazine are limited. This guide synthesizes information from safety data sheets, studies on analogous compounds, and general principles of thermal analysis to provide a comprehensive overview. The decomposition data for the hydrochloride salt is included for reference.

Introduction

This compound is a substituted hydrazine (B178648) derivative with applications in organic synthesis. A thorough understanding of its thermal stability and decomposition characteristics is crucial for safe handling, storage, and for its application in various chemical processes, particularly in drug development where thermal stress can be a factor in synthesis and formulation. This guide provides an overview of the known and inferred thermal properties of this compound, detailed experimental protocols for its analysis, and visual representations of its potential decomposition pathways and analytical workflows.

Thermal Stability and Decomposition Profile

2.1 Qualitative Thermal Behavior

Substituted hydrazines are known to be thermally sensitive, often undergoing decomposition upon heating. The primary decomposition pathway for many hydrazine derivatives is initiated by the cleavage of the nitrogen-nitrogen (N-N) bond, which is the weakest bond in the molecule. For this compound, this would lead to the formation of a diphenylamino radical and an amino radical. These highly reactive species would then undergo a series of further reactions.

2.2 Hazardous Decomposition Products

Safety data sheets for this compound consistently list the following hazardous decomposition products upon heating:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

The presence of carbon oxides indicates that under certain conditions, the phenyl rings of the molecule undergo fragmentation and oxidation.

2.3 Data on this compound Hydrochloride

The hydrochloride salt of this compound provides some insight into the compound's thermal stability. It is reported to decompose at its melting point.

| Compound | Melting Point (°C) | Decomposition Behavior |

| This compound Hydrochloride | 162 - 166 | Begins to decompose at melting.[1] |

Experimental Protocols for Thermal Analysis

The following are detailed, generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) suitable for the analysis of this compound.

3.1 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine melting point, enthalpy of fusion, and decomposition energetics.

3.1.1 Objective

To determine the melting point, enthalpy of fusion, and the onset and peak temperatures of decomposition of this compound.

3.1.2 Materials and Equipment

-

This compound sample (high purity)

-

DSC instrument (e.g., TA Instruments, Mettler Toledo)

-

Hermetically sealed aluminum or copper pans

-

Analytical balance (microgram sensitivity)

-

Inert purge gas (e.g., high-purity nitrogen or argon)

3.1.3 Procedure

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the purge gas flow rate to 20-50 mL/min to maintain an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 350 °C).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.

-

Calculate the enthalpy of transitions by integrating the area under the respective peaks.

-

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss at different stages.

3.2.1 Objective

To determine the thermal stability range and the decomposition profile of this compound by measuring mass loss upon heating.

3.2.2 Materials and Equipment

-

This compound sample (high purity)

-

TGA instrument (e.g., TA Instruments, PerkinElmer)

-

Alumina or platinum crucibles

-

Analytical balance (integrated into the TGA)

-

Inert purge gas (e.g., high-purity nitrogen or argon)

3.2.3 Procedure

-

Sample Preparation: Place 5-10 mg of this compound into the TGA crucible.

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Set the purge gas flow rate to 20-50 mL/min to provide an inert atmosphere and sweep away decomposition products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature where decomposition is complete (e.g., 600 °C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Quantify the mass loss at each decomposition step.

-

3.3 Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

3.3.1 Procedure

-

Perform TGA as described in section 3.2.

-

The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR.

-

Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA experiment.

-

Correlate the evolution of specific gases with the mass loss events observed in the TGA data to identify the decomposition products at different temperatures.

Visualizations

4.1 Hypothesized Decomposition Pathway of this compound

Hypothesized decomposition pathway for this compound.

4.2 Experimental Workflow for Thermal Analysis

General experimental workflow for thermal analysis.

Conclusion

While specific quantitative thermal analysis data for this compound is not extensively documented in public literature, a qualitative understanding of its thermal behavior can be inferred from its structure, data on its hydrochloride salt, and studies of related hydrazine compounds. The primary decomposition is likely initiated by N-N bond scission, with further degradation at higher temperatures leading to the fragmentation of the aromatic rings. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. The provided workflows and hypothesized decomposition pathway serve as a valuable framework for researchers undertaking the thermal characterization of this compound. It is strongly recommended that any work with this compound be conducted with appropriate safety precautions, considering its potential thermal instability and the hazardous nature of its decomposition products.

References

The Reaction of 1,1-Diphenylhydrazine with Reducing Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction mechanism between 1,1-diphenylhydrazine and reducing sugars. It contrasts this reaction with the well-documented osazone formation using phenylhydrazine (B124118), details relevant experimental protocols, and explores the applications of the resulting carbohydrate derivatives.

Introduction: Derivatization of Reducing Sugars

Reducing sugars, characterized by the presence of a free aldehyde or ketone group in their open-chain form, are a fundamental class of carbohydrates. Their derivatization is a crucial technique in carbohydrate chemistry for several purposes, including enhancing detection in analytical methods like HPLC and mass spectrometry, and for the synthesis of novel bioactive molecules.[1][2] Hydrazines are common reagents for this purpose, reacting with the carbonyl group to form hydrazones.[3] The specific structure of the hydrazine (B178648) reagent dictates the reaction pathway and the final product. While phenylhydrazine's reaction to form osazones is a classic test for identifying monosaccharides, the reaction with a disubstituted hydrazine like this compound follows a distinct and more constrained mechanism.[4]

Core Reaction Mechanism: Hydrazone Formation

The fundamental reaction between a reducing sugar and any hydrazine involves the nucleophilic addition of the hydrazine to the carbonyl carbon of the sugar's open-chain form, followed by dehydration to yield a hydrazone.[3]

Reaction of Reducing Sugars with this compound

In the case of this compound, the reaction with a reducing sugar, such as D-glucose, proceeds to form a stable 1,1-diphenylhydrazone. The presence of two phenyl groups on the same nitrogen atom means there is no available hydrogen on that nitrogen to participate in the further oxidation and condensation steps seen with phenylhydrazine. Consequently, the reaction is expected to terminate after the formation of the initial hydrazone.

The proposed mechanism is as follows:

-

The reducing sugar exists in equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form.

-

The terminal nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain sugar.

-

A proton transfer occurs, leading to a carbinolamine intermediate.

-

The carbinolamine undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final C=N double bond of the sugar 1,1-diphenylhydrazone.

Figure 1: Proposed mechanism for 1,1-diphenylhydrazone formation.

The Phenylhydrazine Benchmark: Osazone Formation

To fully understand the reactivity of this compound, it is instructive to compare it to the classical reaction of reducing sugars with phenylhydrazine, first developed by Emil Fischer.[4] In this reaction, three equivalents of phenylhydrazine react with one equivalent of a reducing sugar at boiling temperatures to form a highly colored, crystalline derivative called an osazone.[4][5] This reaction involves both C-1 and C-2 of the sugar, meaning that epimers like D-glucose and D-mannose, as well as the keto-isomer D-fructose, all produce the identical osazone.[6]

The overall stoichiometry is: D-Glucose + 3 Phenylhydrazine → Glucosazone + Aniline + Ammonia + 2 H₂O

Several mechanisms have been proposed, with the Weygand mechanism being widely accepted.[7] It suggests an Amadori rearrangement of the initial phenylhydrazone, which facilitates the oxidation of the C-2 hydroxyl group.

Figure 2: Simplified workflow of the Weygand mechanism for osazone formation.

The inability of this compound to undergo these subsequent steps highlights the critical role of the hydrazine's structure in determining the reaction outcome.

Quantitative Data

Specific kinetic and yield data for the reaction of this compound with various reducing sugars are not extensively reported in the literature. However, for research and drug development purposes, such data would be crucial for optimizing reaction conditions and for quantitative analysis. The following table illustrates how such data could be presented.

| Reducing Sugar | Reaction Time (h) | Temperature (°C) | pH | Solvent | Yield (%) | Reference |

| D-Glucose | Data not available | Data not available | Data not available | Data not available | Data not available | |

| D-Fructose | Data not available | Data not available | Data not available | Data not available | Data not available | |

| D-Galactose | Data not available | Data not available | Data not available | Data not available | Data not available | |

| D-Mannose | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Lactose | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Maltose | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 1: Summary of Quantitative Data for the Formation of 1,1-Diphenylhydrazones from Reducing Sugars. (Note: This table is a template; specific data is not currently available in the cited literature).

Experimental Protocols

While a specific, optimized protocol for the synthesis of sugar 1,1-diphenylhydrazones is not detailed in the searched literature, a general procedure can be adapted from standard hydrazone formation methods. For comparison, the classical protocol for osazone formation is also provided.

General Protocol for Sugar 1,1-Diphenylhydrazone Synthesis

This protocol is designed to favor the formation of the hydrazone by using a near-stoichiometric amount of the hydrazine and mild conditions.

-

Dissolution: Dissolve 1.0 g of the reducing sugar in 15 mL of distilled water in a flask.

-

Reagent Preparation: In a separate container, dissolve a molar equivalent of this compound in a minimal amount of ethanol (B145695) or a suitable solvent. A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added.

-

Reaction: Add the this compound solution to the sugar solution.

-

Incubation: Gently warm the mixture at 37-50°C for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified sugar 1,1-diphenylhydrazone.

Classical Protocol for Osazone Formation (for comparison)

This protocol uses an excess of phenylhydrazine and higher temperatures to drive the reaction to completion.[8]

-

Reagent Mixture: In a test tube, combine 1.0 g of the reducing sugar, 2.0 g of phenylhydrazine hydrochloride, and 3.0 g of sodium acetate (B1210297) (as a buffer) in 15 mL of distilled water.[8][9]

-

Heating: Loosely plug the test tube with cotton wool and heat it in a boiling water bath for 30-45 minutes.[9]

-

Observation: Observe the formation of yellow crystalline precipitate. The time of formation and crystal shape are characteristic for different sugars.

-

Cooling and Isolation: Allow the tube to cool slowly to room temperature.

-

Analysis: Filter the osazone crystals, wash with cold water, and recrystallize from ethanol. The melting point and crystal structure (viewed under a microscope) can be used for identification.[4]

Figure 3: General experimental workflow for the synthesis of sugar hydrazone derivatives.

Applications in Research and Drug Development

The derivatization of carbohydrates with hydrazines, including this compound, has several important applications:

-

Enhanced Analytical Detection: The phenyl groups in the 1,1-diphenylhydrazone derivative act as a chromophore, enabling UV detection in HPLC analysis. This tagging also increases the molecular weight and ionization efficiency, improving sensitivity in mass spectrometry (MS and MS/MS) for structural elucidation of saccharides.[1][2]

-

Chiral Synthons: Sugar hydrazones are enantiomerically pure and serve as versatile starting materials for the synthesis of other complex chiral molecules, such as imino sugars and carbocyclic analogs of monosaccharides, which are often investigated as enzyme inhibitors.[10]

-

Medicinal Chemistry: N-glycosyl compounds, which include hydrazone derivatives, are a focus in medicinal chemistry due to their wide range of biological activities, including potential as antifungal or antibiotic agents.[10][11] The modification of a parent sugar molecule can alter its bioavailability, metabolic stability, and target-binding properties.

Conclusion

The reaction of this compound with reducing sugars is fundamentally different from the classical osazone formation observed with phenylhydrazine. Due to its structure, this compound is limited to forming a simple hydrazone at the C-1 position of aldoses. This distinct reactivity makes it a useful reagent for creating specific carbohydrate derivatives for analytical and synthetic purposes. While detailed quantitative data for this specific reaction is sparse, the principles of hydrazone formation are well-established, allowing for the development of rational experimental protocols. The resulting sugar 1,1-diphenylhydrazones are valuable intermediates for researchers in glycobiology and professionals in drug development, serving as analytically tractable compounds and building blocks for novel therapeutics.

References

- 1. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazone - Wikipedia [en.wikipedia.org]

- 4. Osazone - Wikipedia [en.wikipedia.org]

- 5. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 6. Glucose reacts with excess of with phenylhydrazine class 12 chemistry CBSE [vedantu.com]

- 7. Osazone Formation [ursula.chem.yale.edu]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

The Limited Role of 1,1-Diphenylhydrazine in the Historical Tapestry of Dye Synthesis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of synthetic dyes is a vibrant narrative of chemical innovation, fundamentally shaping industries from textiles to imaging. While aromatic amines and their derivatives have been central protagonists in this story, the role of 1,1-diphenylhydrazine has been conspicuously minor and indirect. This technical guide delves into the historical context of dye synthesis, explains the chemical rationale for the limited use of this compound as a dye precursor, and details a specific instance of its application in forming a colored compound, thereby providing a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

Historically, the synthetic dye industry was revolutionized by the discovery of the diazotization of primary aromatic amines, a process pioneered by Peter Griess in 1858[1][2][3]. This reaction, which converts a primary aromatic amine into a reactive diazonium salt, became the cornerstone of azo dye synthesis[1][3]. These diazonium salts readily couple with electron-rich aromatic compounds like phenols and anilines to form azo compounds, characterized by the -N=N- chromophore that imparts vibrant color[1][4]. This two-step process of diazotization and coupling proved to be a versatile and economically viable method for producing a vast spectrum of colors, leading to the proliferation of the azo dye industry[1][2][3].

The Chemical Conundrum of this compound in Traditional Dye Synthesis

The core reason for the absence of this compound in the mainstream history of dye synthesis lies in its molecular structure. Unlike aniline (B41778) and other primary aromatic amines that were the workhorses of the early dye industry, this compound is a secondary amine and, crucially, lacks a primary aromatic amino group (-NH2) directly attached to a benzene (B151609) ring. The diazotization reaction is specific to primary aromatic amines, which can form the stable diazonium ion essential for the subsequent coupling reaction[1][4]. As this compound cannot be diazotized, it cannot participate in the conventional and most widespread pathway for creating azo dyes.

While its isomer, 1,2-diphenylhydrazine, found some application as a precursor to benzidine, which was used in the synthesis of certain direct dyes, this practice has been largely discontinued (B1498344) due to the carcinogenicity of benzidine[5].

A Niche Application: Synthesis of a Colored Benzofurazan (B1196253) Derivative

Despite its limitations in traditional dye synthesis, this compound can react to form colored compounds through alternative chemical pathways. One such example is its reaction with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). This reaction is not a classical dye synthesis for textile applications but is of interest in the field of persistent free radicals and for creating compounds with specific spectroscopic properties.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group of this compound attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chlorine atom. This results in the formation of 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine, a colored compound[6].

Experimental Protocol: Synthesis of 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine

The following protocol is adapted from the scientific literature for the synthesis of the aforementioned colored compound.

Materials:

-

This compound

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Ethanol (EtOH)

Procedure:

-

In a suitable reaction vessel, dissolve this compound in ethanol.

-

Add an excess of sodium bicarbonate to the solution to act as a base.

-

While stirring at room temperature, add a solution of 4-chloro-7-nitrobenzofurazan in ethanol.

-

Heat the reaction mixture to reflux for approximately one hour.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine[6].

Quantitative Data

| Compound | Molecular Formula | Molecular Weight | Yield | Appearance |

| 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine | C18H13N5O3 | 359.33 g/mol | N/A | Colored solid |

(Note: Specific yield and detailed spectroscopic data are dependent on the precise reaction conditions and purification methods and should be referenced from the primary literature.)

Visualizing the Synthesis

The synthesis of 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine can be represented by the following workflow.

Caption: Reaction pathway for the synthesis of a colored benzofurazan derivative.

Conclusion

References

Spectroscopic Data of 1,1-Diphenylhydrazine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-Diphenylhydrazine, a crucial molecule in chemical synthesis and research. The guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Introduction

This compound (CAS No: 530-50-7) is an aromatic hydrazine (B178648) derivative with the chemical formula (C₆H₅)₂NNH₂. Its structural elucidation and purity assessment are heavily reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document summarizes the available spectroscopic data, outlines general experimental protocols, and provides visual workflows for these analytical methods.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its hydrochloride salt. Direct quantitative data from open-access literature is limited; therefore, references to reliable databases are provided where users can obtain the full spectral information.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Solvent | Source |

| Data not available in snippets | - | - | Aromatic Protons | - | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Data not available in snippets | - | - | NH₂ Protons | - | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) [ppm] | Assignment | Solvent | Source |

| Data not available in snippets | Aromatic Carbons | - | --INVALID-LINK--, --INVALID-LINK--[2] |

Table 3: IR Spectroscopic Data of this compound Hydrochloride

| Wavenumber (cm⁻¹) | Assignment | Sample Preparation | Source |

| Data not available in snippets | N-H stretch, C-H stretch (aromatic), C=C stretch (aromatic), C-N stretch | Mull | --INVALID-LINK--[3], --INVALID-LINK--[2] |

Table 4: UV-Vis Spectroscopic Data of this compound Hydrochloride

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Source |

| Data not available in snippets | Data not available in snippets | - | --INVALID-LINK--[3], --INVALID-LINK--[2] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may vary based on the instrumentation and desired resolution.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

3.2. Infrared (IR) Spectroscopy

For solid samples such as this compound hydrochloride, the IR spectrum is commonly obtained using a mull technique.[3] A small amount of the sample is ground with a mulling agent (e.g., Nujol or Fluorolube) to create a fine paste, which is then pressed between two salt plates (e.g., KBr or NaCl). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or cyclohexane). The UV-Vis spectrum is recorded using a spectrophotometer, measuring the absorbance of the solution across a range of wavelengths, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) is reported.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

References

An In-Depth Technical Guide to the Safe Handling of 1,1-Diphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling protocols for 1,1-diphenylhydrazine and its hydrochloride salt, intended for use by professionals in research and development environments. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Identification and Physical Properties

This compound is a synthetic chemical primarily used as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1] It is structurally isomeric with 1,2-diphenylhydrazine, and this difference in structure significantly impacts their chemical properties.[2] The hydrochloride salt is also commonly used in laboratory settings.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | N,N-Diphenylhydrazine, α,α-Diphenylhydrazine | [2] |

| CAS Number | 530-50-7 | [3] |

| Molecular Formula | C₁₂H₁₂N₂ | [3] |

| Molecular Weight | 184.24 g/mol | [3] |

| Appearance | Yellow solid/crystals or liquid | [4] |

| Melting Point | ~50.5 °C | [2] |

| Boiling Point | ~308.2 °C | [2] |

| Vapor Pressure | 4.9 x 10⁻⁴ mm Hg at 25°C | [4] |

| Solubility | Insoluble in water.[5] The hydrochloride salt is generally soluble in water and other polar solvents.[6] |

Hazard Identification and Toxicological Data

This compound and its salts are hazardous substances that pose significant health risks upon exposure. The primary routes of exposure are inhalation, skin contact, and ingestion. The hydrochloride salt is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is also known to cause skin and serious eye irritation.[7]

Data Presentation: Toxicological Data

| Parameter | Value | Species | Source(s) |

| LD50 (Oral) | Data not available | - | [7] |

| LD50 (Dermal) | Data not available | - | [7] |

| LC50 (Inhalation) | Data not available | - | [7] |

| Carcinogenicity | Suspected human carcinogen (as a hydrazine) | - | [8] |

GHS Hazard Classifications for this compound Hydrochloride [7][10]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 1B/2)

-

Serious Eye Damage/Eye Irritation (Category 2)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE selection based on the nature of the work being performed.

Caption: PPE selection workflow for handling this compound.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risk of exposure and chemical incidents.

Handling:

-

Always handle this compound and its salts within a certified chemical fume hood.[8]

-